molecular formula C11H14BrNO B7517165 N-[1-(3-bromophenyl)ethyl]propanamide

N-[1-(3-bromophenyl)ethyl]propanamide

Cat. No.: B7517165
M. Wt: 256.14 g/mol
InChI Key: BZJJELNCBDXPFY-UHFFFAOYSA-N
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Description

N-[1-(3-Bromophenyl)ethyl]propanamide is a propanamide derivative featuring a 3-bromophenyl-substituted ethyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₃BrNO, with a molecular weight of 255.14 g/mol.

Properties

IUPAC Name

N-[1-(3-bromophenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-11(14)13-8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJJELNCBDXPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propanamides

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide
  • Molecular Formula : C₁₂H₁₆ClN₂O
  • Molecular Weight : 239.5 g/mol
  • Key Differences : Chlorine replaces bromine at the phenyl ring. Chlorine’s lower atomic weight (35.5 vs. 80) reduces molecular weight and slightly decreases lipophilicity (logP ~1.8 vs. ~2.5 for bromine). The electronic effect (Cl is more electronegative) may alter binding affinity in receptor interactions .
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (Parachlorofentanyl)
  • Molecular Formula : C₂₂H₂₆ClN₂O
  • Molecular Weight : 385.9 g/mol
  • Key Differences : Incorporates a piperidine ring and 4-chlorophenyl group. The piperidine moiety enhances opioid receptor binding, making it a potent synthetic opioid (regulated under Schedule I). The para-chloro substitution versus meta-bromo alters steric hindrance and receptor interaction .
N-(4-Fluorophenyl)-N-[1-(2-phenethyl)-4-piperidinyl]propanamide (Para-fluorofentanyl)
  • Molecular Formula : C₂₂H₂₆F₂N₂O
  • Molecular Weight : 372.5 g/mol
  • Key Differences : Fluorine at the para position and piperidine ring confer high mu-opioid receptor affinity. Fluorine’s small size and high electronegativity enhance metabolic stability compared to bromine .

Fentanyl Analogs with Propanamide Backbones

3-Methylfentanyl
  • Molecular Formula : C₂₃H₂₉N₂O
  • Molecular Weight : 353.5 g/mol
  • Key Differences : A methyl group on the piperidine ring and phenylpropanamide structure enhance potency (~10× morphine). The absence of a halogen reduces molecular weight but maintains high receptor affinity .
Thiofentanyl
  • Molecular Formula : C₂₂H₂₅N₂OS
  • Molecular Weight : 369.5 g/mol
  • Key Differences : Thienyl group replaces phenyl, introducing sulfur. This modification alters pharmacokinetics (e.g., metabolism via cytochrome P450) and receptor binding kinetics .

Non-Opioid Propanamide Derivatives

3-(Benzotriazol-1-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]propanamide
  • Molecular Formula : C₁₇H₁₆BrN₅O
  • Molecular Weight : 409.3 g/mol
  • The para-bromo substitution vs. meta-bromo in the target compound affects spatial orientation .
N-((R)-1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
  • Molecular Formula: C₂₂H₂₀F₃NO
  • Molecular Weight : 395.4 g/mol
  • Key Differences : Trifluoromethyl and naphthyl groups enhance hydrophobicity and rigidity, likely targeting lipid-rich environments (e.g., CNS) .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Class Regulatory Status
N-[1-(3-Bromophenyl)ethyl]propanamide C₁₁H₁₃BrNO 255.14 3-Bromophenyl, ethylamide Unknown Not regulated
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide C₁₂H₁₆ClN₂O 239.5 3-Chlorophenyl, aminoethylamide Intermediate Not regulated
Para-fluorofentanyl C₂₂H₂₆F₂N₂O 372.5 4-Fluorophenyl, piperidine Synthetic opioid Schedule I
3-Methylfentanyl C₂₃H₂₉N₂O 353.5 3-Methylpiperidine, phenylpropanamide Synthetic opioid Schedule I
Thiofentanyl C₂₂H₂₅N₂OS 369.5 Thienyl, piperidine Synthetic opioid Schedule I

Critical Insights

Pharmacological Implications: Piperidine-containing analogs (e.g., fentanyls) exhibit potent opioid activity due to mu-receptor affinity, while non-piperidine derivatives (e.g., target compound) lack documented opioid effects.

Regulatory Landscape : Structural resemblance to Schedule I opioids highlights the need for vigilance in forensic and pharmaceutical contexts .

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